Baccatin X
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Overview
Description
Baccatin X is a taxane diterpenoid compound isolated from the twigs and leaves of the Taxus yunnanensis tree Taxane diterpenoids are a class of compounds known for their complex structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Baccatin X can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The primary method involves the extraction of taxane precursors from the Taxus species, followed by chemical modifications to obtain this compound . The extraction process typically involves the use of solvents like ethanol to isolate the compound from plant material.
Industrial Production Methods: Industrial production of this compound often relies on the biotransformation of taxane precursors using microbial strains. For instance, the biotransformation of 10-deacetylbaccatin III using recombinant strains of Escherichia coli has been explored to enhance the yield of this compound . This method involves optimizing fermentation conditions and using specific enzymes to catalyze the conversion of precursors to the desired product.
Chemical Reactions Analysis
Types of Reactions: Baccatin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are used as intermediates in the synthesis of more complex molecules, such as paclitaxel, a well-known anticancer drug .
Scientific Research Applications
Baccatin X has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, this compound and its derivatives are studied for their potential anticancer properties . The compound is also used in the development of new therapeutic agents and in the study of microtubule stabilization, which is crucial for cell division and cancer treatment .
Mechanism of Action
The mechanism of action of Baccatin X involves its interaction with microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include tubulin, the protein subunit of microtubules, and various enzymes involved in the biosynthesis of taxanes .
Comparison with Similar Compounds
Baccatin X is structurally similar to other taxane diterpenoids, such as Baccatin III, Baccatin VIII, and Baccatin IX . it is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities. Compared to its analogues, this compound has shown different levels of cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development .
List of Similar Compounds:- Baccatin III
- Baccatin VIII
- Baccatin IX
- 10-deacetylbaccatin III
- Paclitaxel
Conclusion
This compound is a significant taxane diterpenoid with promising applications in medicinal chemistry and drug development. Its unique chemical structure and biological activities make it a valuable compound for further research and industrial applications.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHFXGOPHUGGG-GWGORWSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Given that Baccatin III is a prominent precursor to Paclitaxel, what is the significance of discovering new taxane diterpenoids in Taxus yunnanensis, as highlighted in the research?
A1: The discovery of new taxane diterpenoids in Taxus yunnanensis holds significant promise for several reasons [, ]:
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